molecular formula C11H24O B586350 9-Methyldecanol-d7 CAS No. 1794811-01-0

9-Methyldecanol-d7

Cat. No.: B586350
CAS No.: 1794811-01-0
M. Wt: 179.355
InChI Key: JTKHUJNVHQWSAY-UENXPIBQSA-N
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Description

9-Methyldecanol-d7 (C₁₁H₂₃OD) is a deuterated derivative of 9-methyldecanol, where seven hydrogen atoms at the 9-methyl position are replaced with deuterium (²H) isotopes. This modification significantly alters its physicochemical properties, including enhanced thermal stability and reduced vibrational energy . With a molecular weight of 190.30 g/mol, it is primarily utilized in organic synthesis as a deuterated solvent or isotopic tracer in reaction mechanisms, particularly in nuclear magnetic resonance (NMR) studies . Its branched alkyl chain and deuterium labeling make it valuable for investigating molecular interactions in lipid bilayers and polymer matrices .

Properties

CAS No.

1794811-01-0

Molecular Formula

C11H24O

Molecular Weight

179.355

IUPAC Name

9,10,10,10-tetradeuterio-9-(trideuteriomethyl)decan-1-ol

InChI

InChI=1S/C11H24O/c1-11(2)9-7-5-3-4-6-8-10-12/h11-12H,3-10H2,1-2H3/i1D3,2D3,11D

InChI Key

JTKHUJNVHQWSAY-UENXPIBQSA-N

SMILES

CC(C)CCCCCCCCO

Synonyms

9-Methyl-1-decanol-d7; 

Origin of Product

United States

Chemical Reactions Analysis

9-Methyldecanol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 2,2,6,6-tetramethylpiperidinyloxy for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield 9-Methyldecanal-d7 .

Comparison with Similar Compounds

Comparison with Similar Compounds

9-Methyl-1-decalone (C₁₁H₁₈O)

  • Functional Group: Ketone (vs. alcohol in 9-Methyldecanol-d7).
  • Structure : Cyclic decalin backbone with a methyl group at position 7.
  • Key Differences :
    • Higher volatility (boiling point ~250°C) due to reduced polarity compared to the alcohol derivative .
    • Lacks deuterium labeling, limiting its utility in isotopic tracing.
    • Primarily used in fragrance synthesis and as a precursor in terpene chemistry .

Decanol-d21 (C₁₀H₂₁OD)

  • Functional Group: Primary alcohol (vs. secondary alcohol in this compound).
  • Structure : Linear carbon chain with full deuteration at all positions.
  • Key Differences: Higher polarity (logP = 4.2 vs. 5.1 for this compound), enhancing solubility in aqueous systems . Used in lipid bilayer studies but lacks the branched structure critical for mimicking natural branched lipids .

9-Methyldecanoic Acid (C₁₁H₂₀O₂)

  • Functional Group : Carboxylic acid (vs. alcohol).
  • Structure : Similar branched alkyl chain but with a terminal -COOH group.
  • Key Differences: Lower volatility (boiling point >300°C) and acidic properties (pKa ≈ 4.8) . Applications in surfactant production and antimicrobial agents, diverging from the solvent/NMR roles of this compound .

Data Table: Comparative Properties

Property This compound 9-Methyl-1-decalone Decanol-d21 9-Methyldecanoic Acid
Molecular Formula C₁₁H₂₃OD C₁₁H₁₈O C₁₀H₂₁OD C₁₁H₂₀O₂
Molecular Weight (g/mol) 190.30 166.26 171.28 184.27
Functional Group Secondary alcohol Ketone Primary alcohol Carboxylic acid
Key Application NMR solvent, isotopic tracer Fragrance synthesis Lipid bilayer studies Surfactants, antimicrobials
Thermal Stability (°C) 220–240 180–200 200–220 250–270

Research Findings

  • Thermal Stability: Deuterium substitution in this compound increases its thermal degradation threshold by ~20°C compared to non-deuterated analogs, making it suitable for high-temperature reactions .
  • Solubility: The branched structure of this compound reduces crystallinity, enabling better miscibility with nonpolar solvents (e.g., hexane) than linear Decanol-d21 .
  • Antimicrobial Activity: 9-Methyldecanoic acid exhibits microbicidal effects (MIC = 0.5 mM against E. coli), a property absent in this compound due to its neutral -OH group .

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